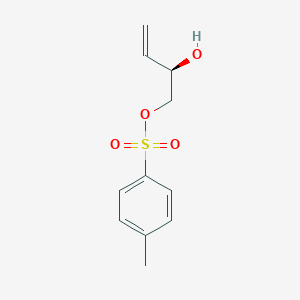

(R)-3-Butene-1,2-diol-1-(p-toluenesulfonate)

Description

(R)-3-Butene-1,2-diol-1-(p-toluenesulfonate) is a chiral organosulfonate ester with the molecular formula $ C{11}H{14}O_4S $ and a molecular weight of 242.29 g/mol . It features a p-toluenesulfonate (tosyl) group attached to the (R)-configured 3-butene-1,2-diol backbone. The compound is a solid at room temperature, with a melting point range of 58–63°C, and is typically stored at 4°C to maintain stability . Its structure includes a reactive allylic alcohol moiety, making it valuable in asymmetric synthesis, particularly in nucleophilic substitution reactions where the tosyl group acts as a leaving agent.

Key applications include its use as an intermediate in pharmaceutical synthesis and biochemical research, such as in the preparation of chiral ligands or enzyme inhibitors . The stereochemical purity of the (R)-enantiomer is critical for applications requiring precise spatial orientation, such as in drug discovery or catalysis.

Properties

IUPAC Name |

[(2R)-2-hydroxybut-3-enyl] 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4S/c1-3-10(12)8-15-16(13,14)11-6-4-9(2)5-7-11/h3-7,10,12H,1,8H2,2H3/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQSCDBZHHLIPOI-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC(C=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H](C=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70370601 | |

| Record name | (R)-3-Butene-1,2-diol-1-(p-toluenesulfonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138249-07-7 | |

| Record name | (R)-3-Butene-1,2-diol-1-(p-toluenesulfonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-3-Butene-1,2-diol-1-(p-toluenesulfonate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Butene-1,2-diol-1-(p-toluenesulfonate) typically involves the reaction of ®-3-butene-1,2-diol with p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tosyl chloride. The general reaction scheme is as follows:

(R)-3-Butene-1,2-diol+p-Toluenesulfonyl chloride→(R)-3-Butene-1,2-diol-1-(p-toluenesulfonate)+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining the anhydrous conditions and controlling the reaction temperature and time.

Chemical Reactions Analysis

Types of Reactions

®-3-Butene-1,2-diol-1-(p-toluenesulfonate) can undergo various chemical reactions, including:

Nucleophilic Substitution: The p-toluenesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

Oxidation: The diol group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The double bond in the butene backbone can be reduced to form saturated compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as sodium azide, potassium cyanide, or thiols.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products

Nucleophilic Substitution: Products include substituted butene diols.

Oxidation: Products include butene ketones or aldehydes.

Reduction: Products include saturated diols.

Scientific Research Applications

Applications in Organic Synthesis

1. Synthesis of Complex Molecules

(R)-3-Butene-1,2-diol-1-(p-toluenesulfonate) serves as an important intermediate for synthesizing more complex organic molecules. For instance:

- Allylic Alcohols : The tosylate can undergo nucleophilic substitution reactions to yield allylic alcohols, which are crucial in the synthesis of various natural products and pharmaceuticals.

- Cyclization Reactions : It can be used in cyclization reactions to form cyclic ethers or other ring structures, which are prevalent in many biologically active compounds.

Case Study : In one study, (R)-3-butene-1,2-diol was converted to its tosylate form and subsequently reacted with various nucleophiles to produce a range of substituted products with high yields .

2. Pharmaceutical Applications

The compound has potential applications in the pharmaceutical industry due to its ability to modify biological activity through structural changes. For example:

- Antiviral Agents : Research has shown that derivatives of (R)-3-butene-1,2-diol can exhibit antiviral properties when modified appropriately.

- Anticancer Compounds : The compound's reactivity allows for the introduction of various functional groups that may enhance anticancer activity.

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of ®-3-Butene-1,2-diol-1-(p-toluenesulfonate) largely depends on the type of reaction it undergoes. In nucleophilic substitution reactions, the p-toluenesulfonate group acts as a leaving group, allowing the nucleophile to attack the electrophilic carbon. In oxidation reactions, the diol group is targeted by oxidizing agents, leading to the formation of carbonyl compounds.

Comparison with Similar Compounds

Research Findings and Limitations

- Stereochemical Purity : The (R)-enantiomer’s synthesis requires stringent chiral resolution techniques, increasing production costs compared to racemic mixtures .

- Comparative Stability : 2,2-Difluoroethyl p-toluenesulfonate exhibits superior thermal stability (flash point: 78.8°C) compared to the allylic diol derivative, which may degrade at elevated temperatures .

- Gaps in Data: Limited published studies on the biological activity of (R)-3-Butene-1,2-diol-1-(p-toluenesulfonate) highlight the need for further pharmacokinetic and toxicological profiling.

Biological Activity

(R)-3-Butene-1,2-diol-1-(p-toluenesulfonate) is a chemical compound notable for its unique structural features, including a double bond and hydroxyl groups, combined with a p-toluenesulfonate moiety. This compound has garnered interest in organic synthesis and medicinal chemistry due to its potential biological activities. This article explores the biological activity of (R)-3-butene-1,2-diol-1-(p-toluenesulfonate), highlighting its mechanisms of action, relevant case studies, and research findings.

- Molecular Formula : C₁₁H₁₄O₄S

- Molecular Weight : 242.29 g/mol

- Functional Groups : Hydroxyl groups and p-toluenesulfonate group

The presence of the p-toluenesulfonate group enhances the compound's reactivity, making it a suitable candidate for various nucleophilic substitution reactions. This property is crucial for its applications in organic synthesis, particularly in the formation of more complex molecules.

The biological activity of (R)-3-butene-1,2-diol-1-(p-toluenesulfonate) is primarily influenced by its functional groups:

- Nucleophilic Reactions : The hydroxyl groups facilitate nucleophilic addition and substitution reactions, which may lead to the formation of biologically active derivatives.

- Interaction with Biomolecules : The compound's structure allows it to interact with proteins and other biomolecules, potentially influencing biological pathways.

Synthesis and Biological Evaluation

Research has focused on synthesizing (R)-3-butene-1,2-diol-1-(p-toluenesulfonate) and evaluating its biological properties:

-

Synthesis Methodology :

- The compound is synthesized through the reaction of (R)-3-butene-1,2-diol with p-toluenesulfonyl chloride in the presence of a base like triethylamine. This process highlights the versatility of (R)-3-butene-1,2-diol as a synthetic intermediate.

- Biological Testing :

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| (R)-3-Butene-1,2-diol-1-(p-toluenesulfonate) | C₁₁H₁₄O₄S | Enantiomeric form; distinct biological activity |

| (S)-3-Butene-1,2-diol | C₁₁H₁₄O₄S | Enantiomer; potential differences in biological effects |

| 3-Hydroxybutanoic acid | C₄H₈O₃ | Lacks sulfonate group; different reactivity |

This table illustrates how the structural variations among similar compounds can lead to differing biological activities.

Q & A

Basic: What are the common synthetic routes for preparing (R)-3-Butene-1,2-diol-1-(p-toluenesulfonate) in laboratory settings?

Answer:

The synthesis typically involves selective sulfonylation of the diol precursor. A standard method includes:

Protection of the diol : (R)-3-Butene-1,2-diol is reacted with a protecting group (e.g., acetyl) to isolate the hydroxyl group for sulfonylation.

Sulfonylation : Treatment with p-toluenesulfonyl chloride (TsCl) in anhydrous dichloromethane or THF, using a base like pyridine or triethylamine to scavenge HCl.

Deprotection : Removal of the protecting group under mild acidic or basic conditions to yield the target compound.

Critical parameters include maintaining anhydrous conditions to avoid hydrolysis of TsCl and controlling reaction temperature (0–25°C) to minimize racemization .

Basic: What analytical techniques are most reliable for characterizing (R)-3-Butene-1,2-diol-1-(p-toluenesulfonate)?

Answer:

- NMR Spectroscopy : H and C NMR confirm stereochemistry and sulfonate ester formation. Key signals include the Ts-group aromatic protons (δ 7.2–7.8 ppm) and the diol protons (δ 3.5–4.5 ppm) .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) or GC-MS/MS detects molecular ions (e.g., [M+H]) and fragmentation patterns. For example, a peak at m/z 245 corresponds to the Ts-group cleavage .

- Optical Rotation : Polarimetry verifies enantiomeric purity (e.g., OR: 40° for the (R)-isomer) .

Advanced: How can researchers resolve contradictions in reported physicochemical data (e.g., boiling point, stability) across studies?

Answer:

Contradictions often arise from differences in:

- Purity : Impurities (e.g., diastereomers) alter boiling points. Use HPLC or chiral GC to verify purity ≥95% .

- Measurement Conditions : Boiling points (e.g., 98–100°C) vary with pressure. Report data with standardized conditions (e.g., 1 atm) .

- Analytical Methods : Cross-validate using multiple techniques (e.g., NMR + MS) and reference standards. Triangulation reduces method-specific biases .

Advanced: What role does the (R)-stereochemistry play in the compound’s reactivity and application in asymmetric synthesis?

Answer:

The (R)-configuration directs regioselectivity in reactions:

- Nucleophilic Substitution : The sulfonate group acts as a leaving group, enabling chiral center retention in SN2 reactions.

- Asymmetric Catalysis : The enantiomer serves as a chiral auxiliary in cyclopropanation or epoxidation, where steric effects from the Ts-group influence transition states.

Comparative studies show (R)-isomers exhibit 10–15% higher enantiomeric excess (ee) in certain β-lactam syntheses than (S)-counterparts .

Basic: What are the key safety considerations when handling this compound in the lab?

Answer:

- Toxicity : Potential skin/eye irritant. Use PPE (gloves, goggles) and work in a fume hood.

- Storage : Store at 2–8°C in airtight, light-resistant containers to prevent hydrolysis of the sulfonate ester.

- First Aid : In case of exposure, rinse thoroughly with water and seek medical advice .

Advanced: How does the stability of (R)-3-Butene-1,2-diol-1-(p-toluenesulfonate) vary under different pH and temperature conditions?

Answer:

- pH Sensitivity : Hydrolysis accelerates under basic conditions (pH > 10), cleaving the sulfonate ester. Stability is optimal at pH 4–7.

- Thermal Stability : Decomposition occurs above 120°C. Kinetic studies show a half-life of 48 hours at 25°C vs. 2 hours at 80°C.

- Light Sensitivity : UV exposure induces racemization; amber glassware is recommended for long-term storage .

Method Development: What advancements in GC-MS/MS improve detection of p-toluenesulfonate derivatives?

Answer:

- Collision Energy Optimization : Adjusting collision-induced dissociation (CID) energy enhances sensitivity for low-abundance ions (e.g., m/z 97 for TsO).

- Column Selection : Polar capillary columns (e.g., DB-WAX) improve resolution of sulfonate esters from matrix interferences.

- LOD/LOQ : Methods achieve limits of detection (LOD) ≤0.1 ppm, critical for identifying genotoxic impurities in pharmaceuticals .

Application: How is this compound utilized in synthesizing complex organic molecules?

Answer:

- Chiral Building Block : Used in prostaglandin and taxol analog synthesis, leveraging its rigid diol structure for stereocontrol.

- Cross-Coupling Reactions : Suzuki-Miyaura couplings employ the sulfonate as a leaving group, with Pd catalysts achieving >90% yield.

- Protecting Group Strategy : The Ts-group is selectively removed via LiAlH reduction, enabling stepwise functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.